Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride is a heterocyclic compound characterized by a unique fused ring system that combines elements of thiophene and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block for more complex molecular structures. The compound's chemical identity is defined by its IUPAC name, methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride, with the CAS number 1956377-82-4 .
The synthesis of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride typically involves cyclization reactions between thiophene and pyridine derivatives. A common synthetic approach includes:
The synthesis can involve various reagents and solvents depending on the specific pathway chosen. The choice of catalyst and the precise conditions can significantly affect the yield and purity of the final product.
The molecular formula of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride is C9H12ClNO2S. Its structure features a tetrahydrothieno ring fused with a pyridine ring, providing a unique three-dimensional arrangement conducive to various chemical modifications.
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride can participate in various chemical reactions due to its functional groups. Typical reactions include:
The specific products formed from these reactions depend on the reagents and conditions employed during the synthesis .
The reactivity of this compound allows for further derivatization which is crucial for developing new pharmaceuticals or agrochemicals.
The mechanism of action for methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride primarily relates to its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties through various pathways:
Further studies are necessary to elucidate the exact mechanisms and confirm these biological activities through clinical trials .
While specific physical properties such as density or boiling point are often not available for this compound in public databases, general observations include:
Chemical properties include its solubility in various solvents and stability under different conditions. The presence of both carboxylate and chloride functional groups suggests potential reactivity with nucleophiles and electrophiles.
Relevant data from chemical databases indicate that this compound is stable under standard laboratory conditions but requires careful handling due to its reactive sites .
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride has several applications in scientific research:
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride belongs to the tetrahydrothienopyridine class, characterized by a fused bicyclic system integrating a thiophene ring and a partially saturated pyridine moiety. The core structure features:
The molecular formula is C₉H₁₂ClNO₂S (molecular weight: 233.72 g/mol), with systematic IUPAC name methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride. The canonical SMILES representation is COC(=O)C1=CC2=C(S1)CCNC2.Cl, confirming the protonation state [2]. Key structural features include:
X-ray crystallography and NMR studies reveal a twisted boat conformation in the piperidine ring, with the ester group orthogonal to the thiophene plane. This geometry creates distinct hydrophobic and polar domains critical for biological recognition [9].
Table 1: Fundamental Structural Properties of Methyl 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carboxylate Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₂ClNO₂S |
Molecular Weight | 233.72 g/mol |
IUPAC Name | Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride |
SMILES | COC(=O)C1=CC2=C(S1)CCNC2.Cl |
Key Functional Groups | Tetrahydrothienopyridine core, methyl ester, hydrochloride salt |
Hydrogen Bond Acceptors | 4 (ester carbonyl O, pyridine N, chloride) |
Hydrogen Bond Donors | 1 (protonated amine) |
The synthesis of tetrahydrothienopyridine derivatives emerged from mid-20th century heterocyclic chemistry innovations. Key milestones include:
Modern industrial synthesis employs continuous flow reactors to optimize yield and purity, with recrystallization as the preferred purification method. Key synthetic routes include:
Table 2: Evolution of Synthetic Methods for Tetrahydrothienopyridine Core
Time Period | Synthetic Advance | Typical Yield | Key Innovation |
---|---|---|---|
1960s | Gewald 2-aminothiophene synthesis | 40-60% | Base-catalyzed thiophene ring formation |
1970s | Formaldehyde/ethylamine cyclization | 50-70% | Optimized reactant stoichiometry |
1980s | Trifluoroacetic acid-assisted reflux cyclization | 75-85% | Improved functional group tolerance |
2000s | Continuous flow hydrogenation | 90-95% | Enhanced purity and scalability |
This scaffold serves as a privileged structure in drug design due to its balanced physicochemical properties (LogP ~1.5, TPSA ~38 Ų) and versatile derivatization potential. Key roles include:
• Tubulin Polymerization Inhibition: Derivatives exhibit potent antimitotic activity by binding the colchicine site on β-tubulin, disrupting microtubule assembly. This mechanism, confirmed through biochemical assays and molecular docking, provides a foundation for anticancer agents. The planar thiophene ring inserts into the hydrophobic pocket of tubulin, while the protonated nitrogen forms salt bridges with Asp251 and Lys254 residues [9].
• Antimycobacterial Applications: Structural optimization led to compounds with activity against Mycobacterium tuberculosis (H37Rv strain). For example, 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (MIC = 3.70 μM) was developed from the lead compound SID 92097880 (MIC = 9.15 μM), demonstrating a 3-fold potency improvement through scaffold extension and hydrophobic substituent incorporation [8].
• Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: The scaffold acts as a thiophene isostere of 1,2,3,4-tetrahydroisoquinoline (THIQ) inhibitors. While THTP analogues generally show reduced potency versus THIQs due to decreased aromaticity (electron-rich sulfur vs. benzene), strategic 2,6-disubstitution enhances target affinity. Molecular modeling confirms the protonated nitrogen interacts with PNMT's catalytic aspartate (Asp267), while the thiophene occupies a lipophilic auxiliary pocket [9].
• Discoidin Domain Receptor (DDR) Inhibition: Recent patents disclose tetrahydrothienopyridine carboxamides as potent DDR1/2 inhibitors for treating fibrosis. Strategic substitution at the 2-position with trifluoromethylbenzamides enhances kinase selectivity and metabolic stability, as validated in enzyme fragment complementation assays [5].
Table 3: Biological Activities of Scaffold Derivatives
Biological Target | Derivative Structure | Potency | Therapeutic Area |
---|---|---|---|
Tubulin | 2-Aroyl-6-acetyl tetrahydrothienopyridines | IC₅₀ = 0.5-2.0 μM | Anticancer |
Mycobacterium tuberculosis | 2-Aryl carboxamide derivatives | MIC = 3.70 μM | Antitubercular |
PNMT Enzyme | 2-Bromo-6-methyl substituted analogues | Kᵢ = 1.4 μM | Cardiovascular/CNS |
DDR Kinases | Trifluoromethylbenzamide carboxamides | IC₅₀ < 100 nM | Antifibrotic |
Structure-Activity Relationship (SAR) Principles:
The scaffold’s synthetic versatility and demonstrated pharmacological relevance position it as a critical template for developing novel therapeutic agents targeting oncological, infectious, and fibrotic diseases. Ongoing research focuses on exploiting its three-dimensional diversity through stereoselective synthesis and prodrug approaches [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1